molecular formula C13H21ClN2O2 B13766760 o-(beta-Diethylamino)ethoxybenzamide hydrochloride CAS No. 63886-91-9

o-(beta-Diethylamino)ethoxybenzamide hydrochloride

Cat. No.: B13766760
CAS No.: 63886-91-9
M. Wt: 272.77 g/mol
InChI Key: ACVARMNPHWNVNQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties o-(β-Diethylamino)ethoxybenzamide hydrochloride is a benzamide derivative with a molecular formula of C₁₃H₂₀N₂O₂·HCl and a monoisotopic mass of 236.15248 Da (excluding the hydrochloride counterion) . Its structure features a benzamide core substituted with an ethoxy chain terminating in a diethylamino group at the ortho position, which is protonated as a hydrochloride salt (Figure 1).

Properties

CAS No.

63886-91-9

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

2-(2-carbamoylphenoxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-12-8-6-5-7-11(12)13(14)16;/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16);1H

InChI Key

ACVARMNPHWNVNQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC=CC=C1C(=O)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(beta-Diethylamino)ethoxybenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoyl chloride with diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

o-(beta-Diethylamino)ethoxybenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. It acts as a ligand in binding assays to investigate the activity of specific enzymes and receptors .

Medicine

Medically, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is explored for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of o-(beta-Diethylamino)ethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Ethoxybenzamide (Ethenzamide)

Structural Differences

  • Ethoxybenzamide (C₉H₁₁NO₂) lacks the diethylaminoethoxy side chain, featuring only an ethoxy group at the ortho position of the benzamide core.
  • The absence of the diethylamino group reduces its basicity and may limit membrane permeability compared to o-(β-diethylamino)ethoxybenzamide hydrochloride.

Functional and Clinical Differences

  • Therapeutic Use: Ethoxybenzamide is widely used in over-the-counter (OTC) cold and flu medications (e.g., in combination with acetaminophen and chlorpheniramine) for its analgesic and antipyretic properties .
  • Dosage : In adulterated herbal pills, ethoxybenzamide was detected at 71.4 mg per pill , highlighting its potency in mixed formulations .
  • Research Validation : Ethoxybenzamide has extensive clinical use but is less studied in peer-reviewed literature compared to NSAIDs like indomethacin .

Chlorzoxazone

Structural Contrast

  • Chlorzoxazone (C₇H₄ClNO₂) is a benzoxazolone derivative, structurally distinct from benzamides.

Functional Overlap

  • Therapeutic Use : Acts as a muscle relaxant by inhibiting spinal polysynaptic reflexes. In adulterated herbal products, it was quantified at 35.7 mg per pill .
  • Comparison: Unlike o-(β-diethylamino)ethoxybenzamide hydrochloride, chlorzoxazone lacks analgesic properties and targets different pathways.

Diphenhydramine Hydrochloride

Structural and Functional Notes

  • Diphenhydramine (C₁₇H₂₁NO·HCl) is an ethanolamine derivative with antihistamine and sedative effects .
  • While both compounds are hydrochloride salts, diphenhydramine’s ethanolamine backbone contrasts with the benzamide core of the target compound.

Quantitative and Pharmacokinetic Data

Table 1: Key Parameters of Compared Compounds

Compound Molecular Formula Molecular Weight (Da) Therapeutic Class Typical Dosage/Content Patent/Literature Status
o-(β-Diethylamino)ethoxybenzamide HCl C₁₃H₂₀N₂O₂·HCl 272.77 Undefined (Research) Not established 1 patent, 0 literature
Ethoxybenzamide C₉H₁₁NO₂ 165.19 Analgesic/Antipyretic 71.4 mg/pill (herbal adulterant) Extensive OTC use
Chlorzoxazone C₇H₄ClNO₂ 169.57 Muscle Relaxant 35.7 mg/pill (herbal adulterant) Well-documented
Diphenhydramine HCl C₁₇H₂₁NO·HCl 291.82 Antihistamine/Sedative 25–50 mg/dose (OTC) Extensive use

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